4-Iodo-2,3-dimethoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

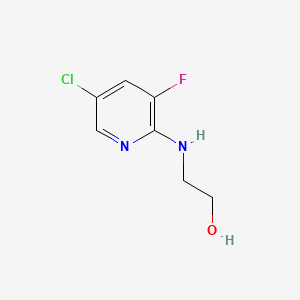

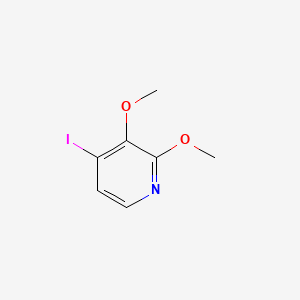

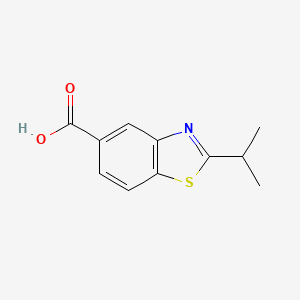

4-Iodo-2,3-dimethoxypyridine is a halogenated heterocycle with the empirical formula C7H8INO2 . It has a molecular weight of 265.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Iodo-2,3-dimethoxypyridine consists of a pyridine ring with iodine and two methoxy groups attached to it . The SMILES string representation of this compound is COc1nccc(I)c1OC .Physical And Chemical Properties Analysis

4-Iodo-2,3-dimethoxypyridine is a solid compound . It has a molecular weight of 265.05 . The compound’s InChI key is SOLADHVMMXSYGT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Centrally Acting Drugs : 4-Iodo-2,3-dimethoxypyridine derivatives have been synthesized for potential use in nuclear medicine. Studies involving iodine-131 labeled compounds, including analogs of 4-Iodo-2,3-dimethoxypyridine, have shown promising results in body distribution, particularly in the brain, indicating potential applications in brain scanning and imaging (Braun et al., 1977).

Reactivity and Structural Analysis : Research on 2-Iodylpyridines, a related compound, explores the preparation, structure, and reactivity of these compounds. These studies provide insights into the properties of pyridine derivatives, which are valuable for various synthetic applications (Yoshimura et al., 2011).

Catalysis in Organic Synthesis : 4-Iodo-2,3-dimethoxypyridine derivatives have been used as catalysts in organic reactions. For instance, iodolactonisation of γ,δ-unsaturated carboxylic acids using 4-(Dimethylamino)pyridine derivatives has been reported, demonstrating the utility of these compounds in facilitating specific organic transformations (Meng et al., 2015).

Development of Anti-HIV Drugs : Derivatives of 4-Iodo-2,3-dimethoxypyridine have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research is significant for the development of new therapies for HIV/AIDS (Benjahad et al., 2003).

Studies on Metalation and Halogenation : Research involving metalation and halogenation of iodopyridines, including studies on 3-Iodo-N,N-diiospropyl-2-pyridinecarboxamide, provides insights into the chemical behavior of iodopyridine derivatives. These findings are essential for the synthesis of complex organic compounds and pharmaceuticals (Cochennec et al., 1995).

Pharmaceutical Analysis and Detection : Techniques have been developed for the determination of iodine in various samples, such as pharmaceuticals and food, using derivatization with compounds like 4-iodo-2,6-dimethylphenol. This research is crucial for quality control and safety assessment in the pharmaceutical and food industries (Shin et al., 1996).

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating it may be harmful if swallowed . The safety information includes a warning signal word and a GHS07 pictogram . It’s also worth noting that the compound is sold “as-is” without any warranty of fitness for a particular purpose .

Mécanisme D'action

Target of Action

4-Iodo-2,3-dimethoxypyridine is a halogenated heterocycle It’s known to be used as a catalyst in organic reactions.

Mode of Action

It’s known to be used as a catalyst in organic reactions, suggesting that it likely interacts with its targets to facilitate chemical transformations.

Biochemical Pathways

As a catalyst in organic reactions, it likely influences various biochemical pathways depending on the specific reaction context.

Result of Action

As a catalyst in organic reactions, its effects would likely depend on the specific reaction context.

Propriétés

IUPAC Name |

4-iodo-2,3-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLADHVMMXSYGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679122 |

Source

|

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,3-dimethoxypyridine | |

CAS RN |

1261365-64-3 |

Source

|

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)